molecular formula C15H21NO4 B15334855 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol

3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol

Cat. No.: B15334855
M. Wt: 279.33 g/mol
InChI Key: KVJSVUPLSHJMPI-UHFFFAOYSA-N
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Description

3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound synergistically combines two highly valuable motifs: a Boc-protected amine and an oxetan-3-ol group. The tert-butoxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry for the protection of primary amines . It is stable under a wide range of basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions, allowing for selective manipulation of complex molecules . The oxetane ring is an emerging and highly sought-after motif in modern drug design due to its ability to favorably influence the physicochemical properties of drug candidates . Its highly polar nature can improve aqueous solubility, while its three-dimensional structure increases molecular complexity. Crucially, the oxetan-3-ol moiety has been investigated as a potential bioisostere for carboxylic acid and other carbonyl-containing functional groups . This replacement can dramatically reduce a molecule's acidity, leading to improved passive diffusion across biological membranes and enhanced permeability, while still maintaining the capacity for hydrogen bonding, which is often critical for target engagement . Researchers can utilize 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol as a key intermediate in the synthesis of more complex molecules. The phenyl linker provides a rigid scaffold, making this compound particularly useful for constructing potential protease inhibitors, enzyme substrates, or functionalized fragments for DNA-encoded libraries. Its structure is ideal for probing structure-activity relationships (SAR) and for the development of novel therapeutic agents with optimized pharmacokinetic profiles. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[[4-(3-hydroxyoxetan-3-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-8-11-4-6-12(7-5-11)15(18)9-19-10-15/h4-7,18H,8-10H2,1-3H3,(H,16,17)

InChI Key

KVJSVUPLSHJMPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(COC2)O

Origin of Product

United States

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a lead compound in drug discovery. Industry: It can be utilized in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism by which 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol with structurally related oxetane derivatives, focusing on molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Applications References
3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol C₁₅H₂₁N₂O₄ 293.34 g/mol Boc-protected aminomethylphenyl, -OH Not available Pharmaceutical intermediate
3-Phenyloxetan-3-ol C₉H₁₀O₂ 150.18 g/mol Phenyl, -OH 7748-36-9 Solubility modifier in drug formulations
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride C₉H₁₁ClFNO 219.64 g/mol 4-Fluorophenyl, -NH₂·HCl 1332839-79-8 Bioactive intermediate for CNS drugs
2,2-Dimethyloxetan-3-ol C₅H₁₀O₂ 102.13 g/mol Two methyl groups, -OH PB92922 (proprietary) Polymer synthesis
3-(Hydroxymethyl)oxetan-3-ol C₄H₈O₃ 104.11 g/mol Hydroxymethyl, -OH PB92175 (proprietary) Crosslinking agent for resins
3-Benzyloxetan-3-amine C₁₀H₁₃NO 163.22 g/mol Benzyl, -NH₂ PB07137 (proprietary) Peptide mimetics

Key Findings:

Structural Rigidity vs. Flexibility: The Boc-protected aminomethylphenyl group in the target compound enhances steric bulk compared to simpler derivatives like 3-phenyloxetan-3-ol. This bulkiness can reduce metabolic degradation but may lower solubility . Fluorinated analogs (e.g., 3-(4-fluorophenyl)oxetan-3-amine hydrochloride) exhibit improved membrane permeability due to fluorine’s electronegativity, making them suitable for central nervous system (CNS) drug candidates .

Functional Group Reactivity :

  • The Boc group in the target compound allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling sequential synthesis steps. In contrast, unprotected amines (e.g., 3-benzyloxetan-3-amine) require in-situ protection during reactions .
  • Hydroxyl-containing derivatives (e.g., 3-(hydroxymethyl)oxetan-3-ol) participate in hydrogen bonding, improving crystallinity in polymer matrices .

Applications in Drug Development: The target compound’s Boc group is advantageous for prodrug strategies, whereas non-protected amines (e.g., 3-phenyloxetan-3-amine) are prone to undesired side reactions in biological systems . Halogenated analogs (e.g., fluorophenyl derivatives) show enhanced binding affinity in kinase inhibitors due to halogen bonding with target proteins .

Biological Activity

3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol is a compound with significant potential in medicinal chemistry due to its unique oxetane structure, which is increasingly recognized for its role in drug discovery. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features an oxetane ring, which contributes to its biological activity. The oxetane moiety is known for enhancing solubility and stability while providing a scaffold for various functional groups that can modulate biological interactions.

PropertyValue
Molecular Weight287 g/mol
LogD (pH 7.4)0.9
TPSA (Topological Polar Surface Area)68 Ų

Biological Activity

Research indicates that compounds containing oxetane rings exhibit diverse biological activities, including anti-inflammatory and analgesic effects. Specifically, the oxetane structure has been linked to the inhibition of enzymes involved in lipid metabolism, particularly fatty acid amide hydrolase (FAAH) and N-acyl ethanolamine acid amidase (NAAA).

The primary mechanism through which 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol exerts its effects involves the inhibition of NAAA, which plays a crucial role in the hydrolysis of bioactive lipids. This inhibition leads to increased levels of endocannabinoids, contributing to pain relief and anti-inflammatory responses.

Case Studies

  • In Vivo Studies : In rodent models, compounds similar to 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol demonstrated significant reductions in pain behaviors associated with nerve injury and inflammation. These studies highlighted the compound's potential as a therapeutic agent for chronic pain management .
  • Structure-Activity Relationship (SAR) Analysis : A detailed SAR study identified key modifications to the oxetane structure that enhance NAAA inhibition. For instance, substituents on the phenyl ring were found to significantly influence potency, with certain lipophilic groups yielding improved inhibitory activity .

Comparative Analysis

To better understand the efficacy of 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol, it is useful to compare it with other known NAAA inhibitors:

Compound NameIC50 (μM)Mechanism of Action
3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol0.42NAAA Inhibition
(S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide0.42NAAA Inhibition
ARN0770.007NAAA Inhibition

Q & A

Q. What are the key synthetic routes for 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol?

The synthesis typically involves multi-step functionalization of the oxetane ring and phenyl group. A common approach includes:

  • Step 1 : Alkylation of a substituted phenylmagnesium bromide (e.g., 4-bromophenylmagnesium chloride) with oxetan-3-one derivatives to form the oxetane core .
  • Step 2 : Introduction of the Boc-protected amine via reductive amination or nucleophilic substitution. For example, reacting the intermediate with tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Step 3 : Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via NMR (¹H/¹³C) and HPLC.

Key Reagents : Boc₂O, LiAlH₄ (for reductions), Pd catalysts (for cross-couplings).

Q. How is the Boc group strategically utilized and removed during synthesis?

The Boc group serves as a temporary protective moiety for the amine:

  • Protection : Added early in the synthesis to prevent undesired side reactions (e.g., nucleophilic attacks). Boc₂O in dichloromethane with DMAP catalysis is standard .
  • Deprotection : Achieved under mild acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM) to yield the free amine without disrupting the oxetane ring .
  • Validation : Monitor deprotection completion via TLC (disappearance of Boc-related spots) or FT-IR (loss of carbonyl stretch at ~1680 cm⁻¹).

Q. What analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H NMR confirms the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and Boc group (δ ~1.4 ppm for tert-butyl). ¹³C NMR detects the quaternary oxetane carbon (δ ~90 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragments (e.g., loss of Boc group: [M-100]⁺) .
  • HPLC : Purity assessment using C18 columns (ACN/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s physicochemical and biological properties?

The strained oxetane ring (bond angles ~90°) confers unique properties:

  • Increased Metabolic Stability : Reduces oxidative metabolism compared to larger rings (e.g., tetrahydrofuran) due to restricted conformational flexibility .
  • Polar Surface Area : Enhances solubility and bioavailability. Experimental logP values for oxetane derivatives are typically 1–2 units lower than analogous cyclohexane systems .
  • Reactivity : Susceptible to ring-opening under strong acids/bases, necessitating careful handling during Boc deprotection .

Table 1 : Comparison of Oxetane vs. Tetrahydrofuran Derivatives

PropertyOxetane DerivativeTetrahydrofuran Derivative
Ring Strain (kcal/mol)~26~6
logP (Experimental)1.82.5
Metabolic Half-life (h)4.21.5

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or MS fragments) may arise from:

  • Regioisomeric Impurities : Use NOESY or COSY to confirm spatial proximity of protons (e.g., Boc group vs. oxetane) .
  • Residual Solvents : Dry samples thoroughly (lyophilization or vacuum) and compare with reference spectra in the same solvent .
  • Tautomerism or Rotamers : Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformational exchange .

Case Study : A 2021 study resolved overlapping ¹H NMR signals for 3-phenyloxetan-3-ol derivatives by spiking with chiral shift reagents (e.g., Eu(hfc)₃), confirming stereochemical purity .

Q. How can computational methods optimize reaction conditions for scale-up?

  • DFT Calculations : Predict transition states for oxetane ring formation (e.g., Paternò-Büchi reaction barriers) to optimize temperature and catalyst loading .
  • Molecular Dynamics (MD) : Simulate Boc group stability under varying pH conditions to minimize premature deprotection .
  • Machine Learning : Train models on PubChem data to predict optimal solvent systems (e.g., ACN vs. THF for crystallization) .

Example : A 2023 MD simulation guided the use of DMF as a solvent for Boc protection, achieving >95% yield at 50°C .

Q. What are the challenges in evaluating biological activity, and how are they addressed?

  • Cell Permeability : The polar oxetane may limit membrane penetration. Mitigate by synthesizing prodrugs (e.g., ester derivatives) .
  • Target Selectivity : Use SPR (Surface Plasmon Resonance) to screen off-target binding. A 2024 study reported IC₅₀ values against kinase targets using fluorescence polarization assays .
  • In Vivo Stability : Radiolabel the compound (³H or ¹⁴C) for pharmacokinetic studies in rodent models .

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